N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
OSU-53 is an AMPK activator, inhibiting mTOR signaling and autophagy stimulation. OSU-53 also activates mutations in RAS or BRAF.
Scientific Research Applications
Anticancer Potential
This compound and its derivatives have been investigated for their potential anticancer properties. For instance, studies have shown that certain derivatives of this compound exhibit significant anticancer activity against a variety of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. These findings highlight the potential of these compounds in cancer treatment and therapy (Hassan et al., 2020), (Karakuş et al., 2018).
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of compounds related to N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide. Some derivatives have been found to offer protection against convulsions, suggesting their potential in the development of new anticonvulsant drugs (Farag et al., 2012).
Antioxidant and Anti-inflammatory Properties
There's evidence that certain derivatives of this compound possess antioxidant and anti-inflammatory activities. These properties are crucial in the development of drugs that can mitigate oxidative stress and inflammation, which are associated with various diseases (Koppireddi et al., 2013).
AMPK Activation
Some derivatives have been found to activate adenosine monophosphate-activated protein kinase (AMPK), a regulator of cellular energy homeostasis. This activity is significant for the potential treatment of diseases related to disrupted energy balance, such as metabolic disorders and cancer (Dokla et al., 2015).
properties
CAS RN |
1290069-19-0 |
---|---|
Product Name |
N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide |
Molecular Formula |
C25H24F3N3O6S2 |
Molecular Weight |
583.6 |
IUPAC Name |
N-{4-[3-(1-Methyl-cyclohexylmethyl)-2,4-dioxo-thiazolidin-5-ylidenemethyl]-phenyl}-4-nitro-3-trifluoromethyl-benzenesulfonamide |
InChI |
InChI=1S/C25H24F3N3O6S2/c1-24(11-3-2-4-12-24)15-30-22(32)21(38-23(30)33)13-16-5-7-17(8-6-16)29-39(36,37)18-9-10-20(31(34)35)19(14-18)25(26,27)28/h5-10,13-14,29H,2-4,11-12,15H2,1H3/b21-13- |
InChI Key |
FANMQRSNMHKZCR-BKUYFWCQSA-N |
SMILES |
O=S(C1=CC=C([N+]([O-])=O)C(C(F)(F)F)=C1)(NC2=CC=C(/C=C(SC(N3CC4(C)CCCCC4)=O)/C3=O)C=C2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
OSU-53; OSU53; OSU 53 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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